![molecular formula C17H19Cl2NO B1385431 N-(4-Butoxybenzyl)-2,3-dichloroaniline CAS No. 1036512-47-6](/img/structure/B1385431.png)
N-(4-Butoxybenzyl)-2,3-dichloroaniline
Overview
Description
Synthesis Analysis
The synthesis of “N-(4-Butoxybenzyl)-2,3-dichloroaniline” could potentially involve the use of 4-Butoxybenzyl alcohol as a starting material . This compound has been used in the synthesis of various other compounds such as 3-(4-butoxyphenyl)-1-phenylpropan-1-ol and 3-(4-butoxyphenyl)-1-phenylpropan-1-one .
Scientific Research Applications
Chemical Synthesis and Molecular Studies
N-(4-Butoxybenzyl)-2,3-dichloroaniline and its derivatives have been studied extensively in the field of chemical synthesis. For example, the molecular and crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline, a related compound, was analyzed to understand its properties in liquid crystals (Thyen, Heineman, & Zugenmaier, 1994). Similarly, the synthesis and study of related compounds, such as 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide, have been conducted to explore their antimicrobial activity (Patel, Nimavat, Vyas, & Patel, 2011).
Biological and Environmental Impact
Studies have also focused on the environmental and biological impacts of compounds like N-(4-Butoxybenzyl)-2,3-dichloroaniline. For example, the aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene, which are intermediates in the production of dichloroanilines, was investigated to understand the potential for bioremediation of contaminated sites (Palatucci, Waidner, Mack, & Spain, 2019). Additionally, the detoxification pathways of 3,4-dichloroaniline in different plant species, such as Arabidopsis and soybean, have been characterized to understand how plants metabolize and export these chemicals (Lao, Loutre, Brazier, Coleman, Cole, Edwards, & Theodoulou, 2003).
Application in Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Compounds structurally similar to N-(4-Butoxybenzyl)-2,3-dichloroaniline have been studied for their potential as corrosion inhibitors. For instance, N-2-methylbenzylidene-4-antipyrineamine has been explored for its effectiveness in preventing mild steel corrosion in acidic environments (Aziz, Abdulkareem, Annon, Hanoon, Al-Kaabi, Shaker, Alamiery, Isahak, & Takriff, 2022).
properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2,3-dichloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-3-11-21-14-9-7-13(8-10-14)12-20-16-6-4-5-15(18)17(16)19/h4-10,20H,2-3,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTKMFCBQWUVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxybenzyl)-2,3-dichloroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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